Validated Clinical Precursor to Phase II ADAMTS-5 Inhibitor GLPG1972 (S201086)
5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride was identified as the essential core scaffold in the discovery and optimization of the potent, selective ADAMTS-5 inhibitor GLPG1972/S201086. This compound, which features the 5,6-dichloro substitution pattern, exhibited an ADAMTS-5 IC50 of 19 nM [1]. By contrast, attempts to explore alternative isoindoline regioisomers or mono-halogenated analogs during the lead optimization process resulted in a substantial drop in potency, failing to achieve the desired therapeutic profile and underscoring the non-obviousness of this specific architecture for in vivo efficacy [2].
| Evidence Dimension | ADAMTS-5 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 19 nM (GLPG1972, optimized from a 5,6-dichloro-2,3-dihydro-1H-isoindole scaffold) [1] |
| Comparator Or Baseline | Mono-halogenated or unsubstituted isoindoline analogs (IC50 > 500 nM) [2] |
| Quantified Difference | >26-fold improvement in IC50 |
| Conditions | Recombinant human ADAMTS-5, fluorescent substrate FAM-TBIS-1, biochemical assay |
Why This Matters
This potency threshold is the critical differentiator that enabled transition from hit identification to a clinical candidate (Phase II) for a disease with high unmet medical need, making this specific structure indispensable for follow-up programs.
- [1] Breistaff, J., et al. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor. J. Med. Chem. 2021, 64, 5793-5819. View Source
- [2] Galapagos NV. ADAMTS-5 inhibitor patent family; structure-activity relationship data on isoindoline analogs. View Source
